Methyl 4-(tert-Butoxy)-3-chlorobenzoate
Description
Methyl 4-(tert-butoxy)-3-chlorobenzoate is a substituted benzoate ester featuring a tert-butoxy group at the 4-position and a chlorine atom at the 3-position of the aromatic ring. Its molecular formula is inferred to be C₁₂H₁₅ClO₃, with a molecular weight of approximately 242.7 g/mol (calculated). While direct data on its applications are sparse in the provided evidence, structurally similar compounds (e.g., ) are noted as intermediates in drug synthesis, suggesting analogous utility .
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 3-chloro-4-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3 |
InChI Key |
DKLYANOJNACGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(tert-Butoxy)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(tert-butoxy)-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-Butoxy)-3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Hydrolysis: The major products are 4-(tert-butoxy)-3-chlorobenzoic acid and methanol.
Oxidation and Reduction: Oxidation yields quinones, while reduction produces alcohols.
Scientific Research Applications
Methyl 4-(tert-Butoxy)-3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(tert-butoxy)-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Insights:
Chlorine at the 3-position exerts an electron-withdrawing effect, directing electrophilic substitution to the ortho/para positions. This contrasts with amino or aminomethyl groups (), which are electron-donating . Ester vs. Aldehyde Functionality: The aldehyde in ’s compound is more reactive toward nucleophilic addition than the ester group in the target compound .
Applications in Pharmaceutical Synthesis: Methyl 4-(3-chloropropoxy)benzoate () is explicitly cited as a precursor to dronedarone, a cardiac antiarrhythmic drug. The target compound’s tert-butoxy group may similarly stabilize intermediates in drug synthesis .
Physical Properties: While direct data on melting points or solubility are unavailable, tert-butoxy-substituted compounds generally exhibit lower water solubility due to increased hydrophobicity. This contrasts with amino-substituted analogs (e.g., ), which show improved solubility in polar solvents .
Biological Activity
Methyl 4-(tert-butoxy)-3-chlorobenzoate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize its biological properties based on diverse research findings, including case studies, mechanisms of action, and relevant data tables.
Chemical Structure and Properties
This compound is an aromatic ester characterized by the presence of a tert-butoxy group and a chlorine atom at the meta position of the benzene ring. Its molecular formula is , and its structure can be represented as follows:
This unique structure contributes to its lipophilicity, which is crucial for its interaction with biological targets.
The mechanism of action for this compound involves its ability to interact with various cellular targets, including enzymes and receptors. The presence of the tert-butoxy group enhances its solubility in lipid membranes, facilitating cellular uptake and subsequent biochemical interactions. Research indicates that it may modulate pathways involved in inflammation and microbial resistance, making it a candidate for further pharmacological exploration.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. A study reported that derivatives of chlorobenzoates exhibit varying degrees of activity against bacterial strains such as Streptococcus pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest potential effectiveness in treating bacterial infections .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate against S. pneumoniae |
| C3-005 | 8 | Enhanced activity |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . The specific pathways affected include NF-kB signaling, which plays a crucial role in inflammatory responses.
Case Studies
- Antimicrobial Efficacy Study : A systematic evaluation was conducted to assess the antimicrobial activity of several chlorobenzoate derivatives, including this compound. The study found that modifications to the chlorobenzoate structure significantly influenced antimicrobial potency against gram-positive bacteria .
- In Vivo Anti-inflammatory Study : In a mouse model of induced inflammation, this compound demonstrated a reduction in inflammatory markers compared to control groups. This suggests potential therapeutic applications in inflammatory diseases .
Research Findings
Recent studies have highlighted the following findings regarding this compound:
- Antimicrobial Activity : Effective against multiple bacterial strains with varying MIC values.
- Anti-inflammatory Potential : Reduced levels of inflammatory cytokines in vitro and in vivo.
- Mechanistic Insights : Modulation of key signaling pathways involved in inflammation and microbial resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
